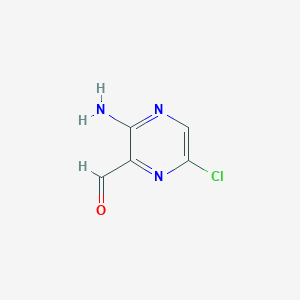

3-Amino-6-chloropyrazine-2-carbaldehyde

Description

BenchChem offers high-quality 3-Amino-6-chloropyrazine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-chloropyrazine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-6-chloropyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWURQKYEYQSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717053 | |

| Record name | 3-Amino-6-chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-26-4 | |

| Record name | 3-Amino-6-chloro-2-pyrazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89284-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Amino-6-chloropyrazine-2-carbaldehyde chemical properties

An In-Depth Technical Guide to 3-Amino-6-chloropyrazine-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

3-Amino-6-chloropyrazine-2-carbaldehyde, with the CAS Number 89284-26-4, is a highly functionalized heterocyclic compound. Its pyrazine core, substituted with an amino group, a chlorine atom, and a carbaldehyde (formyl) group in a specific ortho arrangement, makes it a valuable and reactive intermediate in synthetic organic chemistry. The strategic placement of these functional groups allows for a range of chemical transformations, positioning this molecule as a key building block in the synthesis of complex nitrogen-containing bicyclic systems. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and its significant potential in the field of drug discovery, particularly for the development of kinase inhibitors.

Physicochemical Properties

The precise experimental physicochemical properties of 3-Amino-6-chloropyrazine-2-carbaldehyde are not extensively reported in publicly available literature, which is common for specialized synthetic intermediates. However, based on its structure and data from chemical suppliers, the following properties can be summarized.

| Property | Value/Information | Source |

| CAS Number | 89284-26-4 | [1] |

| Molecular Formula | C₅H₄ClN₃O | Inferred from structure |

| Molecular Weight | 157.56 g/mol | Calculated from formula |

| Appearance | Likely a yellow to brown solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from structure |

| Melting Point | Not reported in available literature | |

| Boiling Point | Not reported in available literature |

Synthesis

The oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to a carboxylic acid. Manganese dioxide (MnO₂) is a particularly effective reagent for the oxidation of allylic and benzylic-type alcohols, and by extension, heteroaromatic methanols, due to its high selectivity.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde.

Experimental Protocol: Selective Oxidation (Generalized)

This protocol is a generalized procedure for the selective oxidation of a heteroaromatic methanol to the corresponding aldehyde using manganese dioxide.

-

Preparation: In a round-bottom flask, dissolve the starting material, 3-amino-6-chloro-2-hydroxymethylpyrazine, in a suitable inert solvent such as dichloromethane (DCM) or chloroform.

-

Addition of Oxidant: Add activated manganese dioxide (MnO₂) in several-fold excess (typically 5-10 equivalents by weight) to the solution. The MnO₂ should be finely powdered and activated by heating prior to use for optimal reactivity.

-

Reaction: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting material spot and the appearance of the product spot. Reaction times can vary from a few hours to overnight depending on the substrate.

-

Work-up: Upon completion, the reaction mixture, which is a dark suspension, is filtered through a pad of Celite® or diatomaceous earth to remove the MnO₂ and its reduced forms. The filter cake should be washed thoroughly with the reaction solvent to ensure complete recovery of the product.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Amino-6-chloropyrazine-2-carbaldehyde.

Chemical Reactivity and Key Reactions

The chemical reactivity of 3-Amino-6-chloropyrazine-2-carbaldehyde is dominated by the interplay of its three functional groups on the pyrazine ring. The ortho-positioning of the amino and aldehyde groups is particularly significant, as it facilitates intramolecular cyclization reactions to form fused bicyclic systems.

The most prominent reaction of this compound is its use as a precursor for the synthesis of pteridines, a class of heterocyclic compounds with significant biological activity.[2][3][4] This transformation typically involves a condensation reaction where the amino and aldehyde functionalities react with a molecule containing a reactive methylene group flanked by two nitrogen atoms (e.g., an amidine or guanidine derivative), although in some cases, self-condensation or reaction with ammonia can also lead to pteridine formation.

Key Reaction: Pteridine Synthesis

The reaction of 3-Amino-6-chloropyrazine-2-carbaldehyde with an appropriate binucleophile can lead to the formation of a substituted pteridine. For example, condensation with guanidine would yield a 2-aminopteridine derivative.

Caption: Condensation reaction to form a pteridine derivative.

Experimental Protocol: Pteridine Synthesis (Generalized)

-

Reactant Mixture: Dissolve 3-Amino-6-chloropyrazine-2-carbaldehyde in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Reagent: Add the second component for the cyclization, for example, guanidine hydrochloride, along with a base such as sodium ethoxide or sodium hydroxide to neutralize the hydrochloride and deprotonate the guanidine.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the pteridine product. The solid product is collected by filtration, washed with cold solvent, and dried.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent to obtain the pure pteridine derivative.

Applications in Drug Discovery

The aminopyrazine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in the core of molecules designed to interact with biological targets, especially protein kinases. The nitrogen atoms of the pyrazine ring and the exocyclic amino group are adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.

3-Amino-6-chloropyrazine-2-carbaldehyde is an excellent starting material for the synthesis of such kinase inhibitors. The aldehyde group can be used as a handle for further modifications or as a key element in cyclization reactions to build more complex, rigid scaffolds. The chlorine atom provides a site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce various aryl or alkyl substituents, allowing for the exploration of the inhibitor's interaction with the solvent-exposed region of the kinase active site.

A notable application of related aminopyrazine derivatives is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. Aberrant FGFR signaling is implicated in a variety of cancers, making FGFRs an important therapeutic target. Derivatives of 3-aminopyrazine-2-carboxamide have shown potential as potent FGFR inhibitors.

Illustrative Signaling Pathway: Kinase Inhibition

Caption: Simplified kinase signaling pathway and the inhibitory action of a pyrazine-based drug.

Safety Information

Based on supplier safety data, 3-Amino-6-chloropyrazine-2-carbaldehyde is classified with the following GHS hazard statements.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

References

-

Albert, A., & Ohta, K. (1971). Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde. Journal of the Chemical Society C: Organic, 2357-2362. [Link]

-

Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(11), 1939. [Link]

-

Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 64(1), 849-865. [Link]

-

El-Gazzar, A. B. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(5), 353-363. [Link]

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. [Link]

-

Wood, H. C. S. (2021). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Chemistry II (pp. 1-48). Elsevier. [Link]

-

Guirado, A., et al. (2013). First Synthesis and Biological Evaluation of 4-Amino-2-aryl-6,9-dichlorobenzo[g]pteridines as Inhibitors of TNF-α and IL-6. ChemInform, 44(33). [Link]

-

Zitko, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(18), 3267. [Link]

-

International Journal for Multidisciplinary Research (IJFMR). (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. [Link]

Sources

3-Amino-6-chloropyrazine-2-carbaldehyde stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 3-Amino-6-chloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of stability and storage for 3-Amino-6-chloropyrazine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. Given the compound's reactive functional groups—an aldehyde, an amino group, and a halogenated pyrazine ring—a thorough understanding of its chemical stability is paramount for ensuring experimental reproducibility, maintaining sample integrity, and ensuring safety in the laboratory.

Introduction to the Chemical Profile of 3-Amino-6-chloropyrazine-2-carbaldehyde

3-Amino-6-chloropyrazine-2-carbaldehyde is a substituted pyrazine derivative with significant potential as a scaffold in the synthesis of novel pharmaceutical agents. The interplay of its electron-donating amino group and electron-withdrawing chloro and carbaldehyde groups on the pyrazine ring results in a unique electronic and steric profile, influencing its reactivity and stability. The aldehyde functionality, in particular, is a versatile handle for various chemical transformations but is also susceptible to degradation.

Inherent Chemical Instability and Potential Degradation Pathways

While specific, in-depth stability studies on 3-Amino-6-chloropyrazine-2-carbaldehyde are not extensively documented in publicly available literature, its chemical nature suggests several potential degradation pathways. Understanding these is crucial for establishing appropriate storage and handling protocols.

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal ion contaminants.

-

Polymerization/Self-Condensation: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation), particularly in the presence of acidic or basic catalysts, leading to the formation of oligomeric or polymeric impurities.

-

Reactivity of the Amino Group: The amino group can participate in various reactions, including condensation with the aldehyde of another molecule, leading to imine formation and subsequent polymerization.

-

Photosensitivity: Many aromatic aldehydes and heterocyclic compounds are light-sensitive and can degrade upon exposure to UV or visible light.

-

Hydrolytic Sensitivity: The presence of the chloro-substituent on the pyrazine ring may render it susceptible to nucleophilic substitution, including hydrolysis, under certain pH and temperature conditions.

These potential degradation pathways underscore the need for carefully controlled storage and handling conditions to preserve the purity and reactivity of the compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, the following storage and handling procedures are recommended. These are based on general principles for storing reactive aldehydes and heterocyclic compounds and information from suppliers of similar chemical structures.

Summary of Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 4°C (Refrigerated or Frozen) | Minimizes the rate of chemical degradation and self-reaction. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group by atmospheric oxygen. |

| Light Exposure | Amber or opaque vial | Protects the compound from light-induced degradation. |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and moisture-mediated side reactions. |

| Purity | Use high-purity, anhydrous solvents and reagents | Avoids introducing contaminants that can catalyze degradation. |

Detailed Handling Procedures

-

Inert Atmosphere Handling: Whenever possible, handle the solid compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen and moisture.

-

Solvent Selection: For preparing stock solutions, use high-purity, anhydrous solvents. Degassing the solvent prior to use can further reduce the risk of oxidation.

-

Short-Term vs. Long-Term Storage: For routine laboratory use, small aliquots can be stored at 4°C for short periods. For long-term storage, it is advisable to store the solid compound at -20°C or below in a desiccated, inert atmosphere.

-

Avoid Contaminants: Ensure all glassware and equipment are scrupulously clean and dry. Avoid contact with strong acids, bases, and oxidizing agents, which can catalyze decomposition.

A Self-Validating Experimental Protocol for Stability Assessment

To ensure the integrity of 3-Amino-6-chloropyrazine-2-carbaldehyde for critical applications, it is prudent to perform an in-house stability assessment. The following protocol outlines a systematic approach to evaluating the compound's stability under various stress conditions.

Workflow for Stability Testing

Caption: Workflow for assessing the stability of 3-Amino-6-chloropyrazine-2-carbaldehyde.

Step-by-Step Methodology

-

Initial Characterization (T=0):

-

Obtain a high-purity sample of 3-Amino-6-chloropyrazine-2-carbaldehyde.

-

Characterize the initial purity using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and confirm its identity via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This serves as the baseline.

-

-

Sample Preparation for Stress Studies:

-

Prepare a stock solution of the compound in a suitable anhydrous solvent (e.g., acetonitrile or dioxane) at a known concentration.

-

Aliquot the solution into several small, amber glass vials.

-

Purge the headspace of the vials for the inert atmosphere and control samples with argon or nitrogen before sealing.

-

-

Application of Stress Conditions:

-

Control: Store a set of vials at -20°C in the dark under an inert atmosphere.

-

Temperature Stress: Store sets of vials at 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated) in the dark.

-

Light Stress: Expose a set of vials to ambient laboratory light and another to a controlled UV light source at a fixed temperature.

-

Atmospheric Stress: Store a set of vials with a standard air headspace at room temperature in the dark.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 2, 4, and 8 weeks), retrieve one vial from each stress condition.

-

Analyze the samples by HPLC-UV to determine the remaining percentage of the parent compound and the formation of any new peaks (degradants).

-

If significant degradation is observed, use HPLC-MS to identify the molecular weights of the degradation products.

-

-

Data Evaluation and Interpretation:

-

Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.

-

Identify the major degradation products and propose their structures based on their mass spectral data and knowledge of likely degradation pathways.

-

Based on the results, establish the optimal storage conditions and define a recommended shelf-life for the compound and its solutions.

-

Logical Decision-Making for Handling and Storage

The following flowchart provides a logical guide for researchers when handling and storing 3-Amino-6-chloropyrazine-2-carbaldehyde.

reactivity of the aldehyde group in 3-Amino-6-chloropyrazine-2-carbaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Amino-6-chloropyrazine-2-carbaldehyde

Foreword: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, heterocyclic scaffolds are the bedrock upon which complex molecular architectures are built. Among these, 3-Amino-6-chloropyrazine-2-carbaldehyde (referred to herein as ACPC) emerges as a molecule of significant interest. Its unique arrangement of an electron-donating amino group, an electron-withdrawing chloro substituent, and a highly reactive carbaldehyde function on an electron-deficient pyrazine ring creates a fascinating interplay of electronics. This guide provides an in-depth exploration of the reactivity centered on the aldehyde group, offering researchers and drug development professionals both a theoretical framework and practical, field-proven insights into harnessing its synthetic potential.

Molecular Architecture and Electronic Profile

The reactivity of any functional group is dictated by the electronic environment of the entire molecule. In ACPC (CAS 89284-26-4), the aldehyde is not an isolated entity but is profoundly influenced by its neighbors on the pyrazine ring.

-

The Pyrazine Core : As a diazine, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency significantly increases the electrophilicity of the ring carbons, including the carbon atom of the aldehyde group.

-

The Amino Group (-NH₂) : Positioned ortho to the aldehyde, the amino group acts as a powerful electron-donating group (EDG) through resonance (+R effect). It pushes electron density into the ring, which can partially mitigate the ring's electron deficiency.

-

The Chloro Group (-Cl) : The chlorine atom at the 6-position is an electron-withdrawing group (EWG) primarily through induction (-I effect) due to its high electronegativity.

-

The Aldehyde Group (-CHO) : The aldehyde itself is an EWG, pulling electron density from the ring via both induction and resonance (-I, -R effects).

This confluence of competing electronic effects makes the aldehyde carbon of ACPC a highly electrophilic center, primed for nucleophilic attack. The electron-donating amino group can also participate directly in intramolecular reactions, a key feature of this molecule's chemistry.

Key Reaction Pathways of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in ACPC allows it to participate in a wide range of chemical transformations. The strategic selection of reagents and conditions is paramount to achieving the desired outcome.

Intramolecular Condensation: The Gateway to Pteridines

A cornerstone of ACPC's utility is its role as a precursor to pteridines, a class of bicyclic heterocycles with significant biological activity.[1][2] This transformation leverages a tandem reaction sequence involving both the amino and aldehyde groups. The direct cyclization is not feasible; the nucleophilicity of the amino group must first be modulated.

Causality of the Experimental Choice: The amino group in ACPC is a relatively poor nucleophile for direct cyclization onto the adjacent aldehyde. However, converting the amine to an amide or a related derivative significantly alters its electronic character, facilitating the key ring-closing step. The most authoritative protocol, established by Albert and Ohta for the non-chlorinated analog, involves N-acylation followed by acid- or base-catalyzed cyclization.[1]

Step-by-Step Methodology:

-

Protection of the Aldehyde (Optional but Recommended): To prevent side reactions during N-acylation, the aldehyde can be protected as an acetal. Refluxing ACPC in methanol with a catalytic amount of acid yields the dimethoxymethyl acetal.

-

N-Acylation: The amino group of the protected ACPC is acylated using an appropriate acylating agent (e.g., acetic anhydride, ethyl chloroformate). This step is crucial as it forms the necessary N-acylamino intermediate.

-

Deprotection and Cyclization: The acetal is hydrolyzed back to the aldehyde under mild acidic conditions. Subsequent treatment with a base (like ammonia) or acid triggers the intramolecular cyclization, where the amide nitrogen attacks the electrophilic aldehyde carbon, followed by dehydration to yield the pteridine ring system.

Knoevenagel Condensation

This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[3] Given the electrophilicity of ACPC's aldehyde, it is an excellent substrate for this transformation.

Causality of the Experimental Choice: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The base's role is to deprotonate the active methylene compound, generating a nucleophilic carbanion. A strong base is avoided as it could promote self-condensation of the aldehyde or other side reactions. The reaction proceeds via a nucleophilic addition to the aldehyde, forming a β-hydroxy intermediate, which readily dehydrates to yield a stable, conjugated α,β-unsaturated product.

Typical Active Methylene Compounds:

-

Malononitrile

-

Diethyl malonate

-

Ethyl cyanoacetate

-

Meldrum's acid

Wittig Olefination

The Wittig reaction provides a reliable method for converting the aldehyde of ACPC into an alkene, offering a strategic way to introduce vinyl linkages.[4] The reaction involves a phosphonium ylide, which acts as a nucleophile.

Causality of the Experimental Choice: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine intermediate, which rapidly collapses to a four-membered oxaphosphetane ring. The driving force for the reaction is the subsequent fragmentation of this intermediate into the desired alkene and a highly stable triphenylphosphine oxide byproduct. The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used.[5]

Reduction to an Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-amino-3-(hydroxymethyl)-6-chloropyrazine.

Causality of the Experimental Choice: A mild reducing agent like sodium borohydride (NaBH₄) is the reagent of choice.[6] It is selective for aldehydes and ketones and will not reduce the pyrazine ring or displace the chloro substituent under standard conditions. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures (0 °C to room temperature). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

Reductive Amination

This powerful reaction converts the aldehyde directly into an amine in a one-pot process. It is a cornerstone of medicinal chemistry for introducing diverse amine functionalities.[7]

Causality of the Experimental Choice: The reaction proceeds in two stages. First, the aldehyde condenses with a primary or secondary amine to form an imine (or iminium ion). Second, a reducing agent present in the same pot reduces the imine as it is formed. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal for this purpose because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the intermediate iminium ion. This selectivity is key to the success of the one-pot procedure.

Chemoselectivity: Navigating Reactivity Hotspots

A key challenge and opportunity when working with ACPC is managing its multiple reactive sites. A scientist must consider the potential for nucleophilic aromatic substitution (SNAr) of the chlorine atom at C-6, which is activated by the electron-withdrawing pyrazine nitrogens.

| Reaction Site | Reaction Type | Favorable Conditions | Rationale |

| Aldehyde (C=O) | Nucleophilic Addition | Mild bases, low temperatures | The aldehyde is highly electrophilic and kinetically favored for attack by most nucleophiles. |

| C-6 Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles, higher temperatures | Requires overcoming the aromaticity; often thermodynamically favored but kinetically slower than aldehyde addition. |

| Amino Group (-NH₂) | Acylation, Alkylation | Electrophiles (e.g., acyl chlorides) | The lone pair on the nitrogen is nucleophilic, but less so than many other nucleophiles used for aldehyde reactions. |

The Self-Validating Protocol: A well-designed experiment will use conditions that favor one pathway exclusively. For instance, to achieve a Knoevenagel condensation on the aldehyde, one would use a weak amine base (piperidine) at room temperature. These conditions are insufficient to promote SNAr at the C-6 position. Conversely, to displace the chlorine with an amine, one might use a stronger nucleophile and heat the reaction, likely after first protecting the more reactive aldehyde group as an acetal. This strategic use of protecting groups and tailored reaction conditions is the hallmark of an experienced synthetic chemist.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-methylpteridine (via N-Acetylation)

(Adapted from Albert & Ohta, 1971)[1]

-

Acetal Protection: Dissolve 3-amino-6-chloropyrazine-2-carbaldehyde (1.0 g) in anhydrous methanol (20 mL) containing concentrated sulfuric acid (0.1 mL). Reflux the mixture for 2 hours. Cool, neutralize with sodium methoxide solution, and evaporate the solvent under reduced pressure. The crude 3-amino-6-chloro-2-(dimethoxymethyl)pyrazine is used directly in the next step.

-

N-Acetylation: To the crude acetal, add acetic anhydride (5 mL) and heat at 100°C for 30 minutes. Cool the mixture and pour it onto crushed ice. Collect the precipitated solid by filtration, wash with water, and dry. This yields 3-acetamido-6-chloro-2-(dimethoxymethyl)pyrazine.

-

Hydrolysis and Cyclization: Dissolve the N-acetylated acetal (1.0 g) in 2M hydrochloric acid (10 mL) and stir at room temperature for 1 hour. Neutralize the solution carefully with aqueous ammonia. An immediate cyclization occurs. Cool the mixture in an ice bath, collect the precipitated 6-chloro-2-methylpteridine, wash with cold water, and dry.

Protocol 2: Knoevenagel Condensation with Malononitrile

-

To a stirred solution of 3-amino-6-chloropyrazine-2-carbaldehyde (500 mg, 2.9 mmol) in ethanol (15 mL), add malononitrile (192 mg, 2.9 mmol).

-

Add piperidine (2-3 drops) as a catalyst.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield (E)-2-((3-amino-6-chloropyrazin-2-yl)methylene)malononitrile.

Conclusion

3-Amino-6-chloropyrazine-2-carbaldehyde is a synthetically versatile building block whose reactivity is dominated by the electrophilic nature of its aldehyde group. Through careful and rational selection of reaction conditions, chemists can selectively target this functionality for a variety of transformations, including intramolecular cyclizations to form pteridines, Knoevenagel condensations, Wittig olefinations, reductions, and reductive aminations. Understanding the electronic interplay of the pyrazine ring substituents is critical for predicting reactivity and controlling chemoselectivity, enabling the efficient synthesis of complex molecules for pharmaceutical and materials science applications.

References

A numbered list of all sources cited will be generated here, including Title, Source, and a valid, clickable URL.

-

Albert, A., & Ohta, K. (1971). Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde. Journal of the Chemical Society C: Organic, 2357-2362. [Link]

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. Available at: [Link]

- Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Symmetry, 10(11), 589.

-

Pop, F., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Reactions, 4(1), 126-149. [Link]

-

Chemistry LibreTexts. Wittig Reaction. Available at: [Link]

-

DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Available at: [Link]

- Matos, M. J., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen, 8(7), 869-879.

- Woodgate, P. D. (2021). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Chemistry II (Second Edition), Volume 7, pp. 581-641.

-

YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020). Available at: [Link]

Sources

- 1. Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. researchgate.net [researchgate.net]

The Versatile Intermediate: 3-Amino-6-chloropyrazine-2-carbaldehyde in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, heterocyclic compounds hold a place of prominence, with the pyrazine core being a recurring motif in a multitude of biologically active molecules. This technical guide delves into the applications of a particularly valuable, yet specialized intermediate: 3-Amino-6-chloropyrazine-2-carbaldehyde . This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for its use in the synthesis of complex pharmaceutical targets.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is fundamental to its effective and safe utilization.

Table 1: Physicochemical Properties of 3-Amino-6-chloropyrazine-2-carbaldehyde

| Property | Value | Source |

| CAS Number | 89284-26-4 | [1] |

| Molecular Formula | C₅H₄ClN₃O | [1] |

| Molecular Weight | 157.56 g/mol | [1] |

| Appearance | Pale yellow to brown crystalline powder | Supplier Data |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents | General Knowledge |

Safety and Handling Precautions:

While a specific, publicly available Safety Data Sheet (SDS) for 3-Amino-6-chloropyrazine-2-carbaldehyde is not readily found, hazard information for the closely related compound, 3-Amino-6-chloropyridazine, provides valuable guidance. The GHS hazard statements for this related compound include warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation[2][3][4].

Therefore, it is imperative to handle 3-Amino-6-chloropyrazine-2-carbaldehyde with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes[3]. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde: A Foundational Protocol

The preparation of 3-Amino-6-chloropyrazine-2-carbaldehyde is a critical first step for its subsequent application. A key method involves the oxidation of the corresponding alcohol, 2-Amino-3-hydroxymethyl-6-chloropyrazine. The following protocol is adapted from established literature[5][6].

Protocol 1: Synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde

Materials:

-

2-Amino-3-hydroxymethyl-6-chloropyrazine

-

Manganese dioxide (activated)

-

Anhydrous chloroform (or another suitable inert solvent)

-

Celatom® or diatomaceous earth

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-Amino-3-hydroxymethyl-6-chloropyrazine (1.0 eq) in anhydrous chloroform, add activated manganese dioxide (10 eq).

-

Stir the suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically several hours), filter the mixture through a pad of Celatom® to remove the manganese dioxide.

-

Wash the filter cake with additional chloroform to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Amino-6-chloropyrazine-2-carbaldehyde.

-

The crude product can be purified by recrystallization from a suitable solvent system if necessary.

Causality Behind Experimental Choices:

-

Manganese dioxide is a mild and selective oxidizing agent for the conversion of allylic and benzylic alcohols to their corresponding aldehydes, minimizing over-oxidation to the carboxylic acid.

-

An inert solvent like chloroform is used to prevent unwanted side reactions.

-

Filtration through Celatom® is crucial for the complete removal of the fine manganese dioxide particles.

Diagram 1: Synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde

Caption: Oxidation of the precursor alcohol to the target aldehyde.

Application in the Synthesis of Pteridine Derivatives

A primary application of 3-Amino-6-chloropyrazine-2-carbaldehyde is in the synthesis of pteridines, a class of heterocyclic compounds with diverse biological activities. The ortho-aminoaldehyde functionality provides a perfect scaffold for cyclocondensation reactions to form the pyrimidine ring of the pteridine system[5][6].

Protocol 2: General Procedure for the Synthesis of 4-Unsubstituted Pteridines

This protocol outlines the cyclization of an acylated intermediate derived from 3-Amino-6-chloropyrazine-2-carbaldehyde.

Step A: Acetal Protection and Acylation

-

Convert 3-Amino-6-chloropyrazine-2-carbaldehyde to its dimethyl acetal by reaction with methanol in the presence of an acid catalyst.

-

Acylate the amino group of the acetal with the desired acylating agent (e.g., acetic anhydride, ethyl chloroformate) to yield the corresponding N-acyl derivative.

Step B: Deprotection and Cyclization

-

Hydrolyze the acetal group of the N-acylated intermediate under acidic conditions to regenerate the aldehyde.

-

Cyclize the resulting 3-acylamino-6-chloropyrazine-2-carbaldehyde with ammonia to form the pteridine ring.

Diagram 2: Pteridine Synthesis Workflow

Caption: Stepwise workflow for pteridine synthesis.

Broader Applications in Medicinal Chemistry

The pyrazine scaffold is a key component in numerous approved drugs, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases[7][8]. The nitrogen atoms of the pyrazine ring often serve as crucial hydrogen bond acceptors, anchoring the molecule within the hinge region of the kinase active site[9]. While direct, recent protocols for the use of 3-Amino-6-chloropyrazine-2-carbaldehyde in the synthesis of modern kinase inhibitors are not widely published, its potential is evident. The aldehyde functionality allows for a variety of synthetic transformations, including:

-

Reductive amination: To introduce diverse side chains.

-

Wittig and related olefination reactions: To extend the carbon skeleton.

-

Condensation reactions: With a variety of nucleophiles to form other heterocyclic systems.

These transformations can be employed to build complex molecules that can be further elaborated into potent and selective kinase inhibitors.

Conclusion

3-Amino-6-chloropyrazine-2-carbaldehyde, while a specialized intermediate, offers significant potential in pharmaceutical synthesis, particularly for the construction of pteridines and other complex heterocyclic systems. The protocols and application notes provided herein, grounded in established chemical principles, offer a solid foundation for researchers to explore the utility of this versatile building block in their drug discovery endeavors. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of such well-defined intermediates will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P

-

MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

-

Royal Society of Chemistry. (1971). Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde. Journal of the Chemical Society C: Organic, 2357-2362. [Link]

-

Sci-Hub. Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde. [Link]

-

PubChem. 6-Amino-3-chloropyridazine. [Link]

-

ResearchGate. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

-

PubMed. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. [Link]

-

Royal Society of Chemistry. (1971). Pteridine studies. Part XLI. New routes to 4-aminopteridines via 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compounds. Journal of the Chemical Society C: Organic, 3770-3775. [Link]

-

Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512-4578. [Link]

- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

-

Dalhousie University Libraries. Journal of the Chemical Society. C, Organic. [Link]

-

PubMed. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465-468. [Link]

-

Royal Society of Chemistry. (1970). Pteridine studies. Part XXXIX. Pteridines unsubstituted in the 4-position; a new synthesis from pyrazines, via 3,4-dihydropteridines. Journal of the Chemical Society C: Organic, 1540-1547. [Link]

-

USC Libraries. Journal of the Chemical Society. C, Organic. [Link]

-

PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 34(9), 685-703. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis. [Link]

-

ChemSrc. 3-Amino-6-chloropyrazine-2-carbaldehyde. [Link]

-

Wesleyan University Library. Journal of the Chemical Society. C, Organic. [Link]

Sources

- 1. libcatalog.usc.edu [libcatalog.usc.edu]

- 2. chemscene.com [chemscene.com]

- 3. fishersci.com [fishersci.com]

- 4. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Sci-Hub. Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde / Journal of the Chemical Society C: Organic, 1971 [sci-hub.ru]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed exploration of the scale-up synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde, a critical building block in the development of novel therapeutics. This document moves beyond a simple recitation of procedural steps to offer in-depth scientific rationale, process optimization strategies, and robust analytical protocols to ensure the consistent and safe production of this key intermediate.

Introduction: The Strategic Importance of 3-Amino-6-chloropyrazine-2-carbaldehyde in Medicinal Chemistry

3-Amino-6-chloropyrazine-2-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical industry. Its unique arrangement of a nucleophilic amino group, an electrophilic aldehyde, and a reactive chloro substituent on a pyrazine core makes it a versatile synthon for the construction of complex molecular architectures. This intermediate is a cornerstone in the synthesis of a variety of bioactive molecules, including kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this compound is therefore a critical endeavor for any drug development program that relies on this scaffold.

Proposed Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor

While multiple synthetic routes can be envisaged, a practical and scalable approach involves a two-step sequence commencing with the commercially available 3-aminopyrazine-2-carboxylic acid. This strategy is predicated on the selective transformation of the carboxylic acid to the corresponding aldehyde, a common yet nuanced process in organic synthesis.

The proposed pathway is as follows:

-

Esterification: Conversion of 3-aminopyrazine-2-carboxylic acid to its methyl ester, methyl 3-aminopyrazine-2-carboxylate.

-

Reduction: Selective reduction of the methyl ester to the desired 3-amino-6-chloropyrazine-2-carbaldehyde.

An alternative, though potentially more challenging route on a large scale, involves the direct formylation of 3-amino-6-chloropyrazine.

Below is a visual representation of the proposed primary synthetic workflow:

Caption: Proposed two-step synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde.

Part 1: Detailed Protocol for the Synthesis of Methyl 3-Aminopyrazine-2-carboxylate

This initial esterification step is crucial for activating the carboxylic acid functionality for the subsequent reduction.

Materials and Equipment:

| Reagent/Equipment | Grade/Specification |

| 3-Aminopyrazine-2-carboxylic acid | ≥98% purity |

| Methanol (MeOH) | Anhydrous, ACS grade |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Water | Deionized |

| Glass-lined reactor with overhead stirrer, temperature control, and reflux condenser | Appropriate for scale |

| Filtration apparatus (e.g., Nutsche filter) | |

| Vacuum drying oven |

Experimental Protocol:

-

Reactor Setup: In a clean and dry glass-lined reactor equipped with an overhead stirrer, thermocouple, and reflux condenser, charge 3-aminopyrazine-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous methanol (10-15 volumes relative to the starting material).

-

Cooling: Cool the resulting slurry to 0-5 °C with constant stirring.

-

Acid Addition: Slowly add concentrated sulfuric acid (1.5-2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. The addition of a strong acid to methanol is highly exothermic.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0-5 °C and slowly add it to a separate vessel containing a pre-cooled saturated aqueous solution of sodium bicarbonate. This will neutralize the excess sulfuric acid and precipitate the product. Caution: This neutralization is exothermic and will release carbon dioxide gas. Ensure adequate venting.

-

Isolation: Filter the precipitated solid using a Nutsche filter and wash the filter cake with cold deionized water until the filtrate is neutral (pH ~7).

-

Drying: Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Part 2: Scale-Up Synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde via Ester Reduction

The selective reduction of the ester to the aldehyde is a critical transformation that requires careful control of stoichiometry and temperature to prevent over-reduction to the corresponding alcohol.

Materials and Equipment:

| Reagent/Equipment | Grade/Specification |

| Methyl 3-aminopyrazine-2-carboxylate | From Part 1 |

| Diisobutylaluminium hydride (DIBAL-H) | 1.0-1.5 M solution in an appropriate solvent (e.g., toluene or hexanes) |

| Toluene | Anhydrous, ACS grade |

| 2-Methyltetrahydrofuran (2-MeTHF) | Anhydrous, ACS grade |

| Hydrochloric Acid (HCl) | 2 M aqueous solution |

| Sodium Sulfate (Na₂SO₄) | Anhydrous |

| Glass-lined reactor with overhead stirrer, temperature control, and addition funnel | Appropriate for scale |

| Filtration apparatus | |

| Rotary evaporator |

Experimental Protocol:

-

Reactor Setup: In a clean, dry, and inerted glass-lined reactor, dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous toluene or 2-MeTHF (10-20 volumes).

-

Cooling: Cool the solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone). It is critical to maintain this low temperature to prevent over-reduction.

-

Reductant Addition: Slowly add a solution of DIBAL-H (1.1-1.3 eq) via an addition funnel, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or HPLC.

-

Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol, followed by a 2 M aqueous solution of hydrochloric acid. This should be done while maintaining a low temperature.

-

Workup: Allow the mixture to warm to room temperature and stir until two clear phases are observed. Separate the organic layer.

-

Extraction: Extract the aqueous layer with additional portions of the organic solvent (toluene or 2-MeTHF).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude 3-Amino-6-chloropyrazine-2-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel for smaller scales. For large-scale production, a carefully optimized crystallization is preferred.

Process Safety and Hazard Analysis

The scale-up of this synthesis requires a thorough understanding of the potential hazards associated with the reagents and reaction conditions.

| Step | Reagent/Condition | Hazard | Mitigation Strategy |

| Esterification | Concentrated H₂SO₄ | Corrosive, highly exothermic upon dilution | Use appropriate PPE (gloves, goggles, lab coat). Add slowly with efficient cooling. |

| Esterification | Methanol | Flammable, toxic | Use in a well-ventilated area or fume hood. Ground equipment to prevent static discharge. |

| Reduction | DIBAL-H | Pyrophoric, reacts violently with water | Handle under an inert atmosphere. Use appropriate quenching procedures. |

| Reduction | Low Temperature (-78 °C) | Cryogenic burns | Wear cryogenic gloves and appropriate PPE. |

| Workup | Acid Quenching | Exothermic reaction | Perform quenching at low temperatures and with slow addition. |

A comprehensive Process Hazard Analysis (PHA) should be conducted before any scale-up activities are initiated.

Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the quality and purity of the final product.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient: A typical gradient would be 10-90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Purpose: To determine the purity of the final product and to monitor reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To confirm the structure of the product. Expected signals would include a singlet for the aldehyde proton (around 9-10 ppm), and aromatic protons on the pyrazine ring.

-

¹³C NMR: To further confirm the structure, with the aldehyde carbonyl carbon appearing around 190 ppm.

Mass Spectrometry (MS)

-

To confirm the molecular weight of the product.

Conclusion

The successful scale-up synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde is a key enabling step in many drug discovery programs. The protocols and considerations outlined in this guide provide a solid foundation for researchers and process chemists to produce this valuable intermediate in a safe, efficient, and controlled manner. Adherence to rigorous process safety and analytical quality control is paramount to ensure the delivery of high-quality material for downstream applications.

References

- Note: As specific, detailed, and publicly available peer-reviewed protocols for the scale-up synthesis of this exact molecule are limited, the following references provide context for related transform

-

Synthesis of Pyrazine Derivatives: For general methodologies on the synthesis of substituted pyrazines, which can inform the development of specific routes.

-

Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review

-

Source: Polycyclic Aromatic Compounds, 2022.

-

URL: [Link]

-

-

Reduction of Esters to Aldehydes: For a review of methods for the selective reduction of esters, a key step in the proposed synthesis.

-

Title: Reduction of Carboxylic Acids and their Derivatives

-

Source: Organic Chemistry Portal

-

URL: [Link]

-

-

Process Development and Scale-Up Considerations: For general principles and case studies in scaling up chemical syntheses in the pharmaceutical industry.

-

Title: Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902

-

Source: Organic Process Research & Development, 2023.

-

URL: [Link]

-

-

Analytical Techniques for Heterocyclic Compounds: For an overview of analytical methods applicable to the characterization of the target molecule.

-

Title: A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones

-

Source: Molecules, 2017.

-

URL: [Link]

-

-

Safety Data for Related Compounds: For understanding the potential hazards of structurally similar molecules.

-

Title: 6-Amino-3-chloropyridazine - PubChem

-

Source: National Center for Biotechnology Information

-

URL: [Link]

-

Application Notes and Protocols for Biological Activity Screening of 3-Amino-6-chloropyrazine-2-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazine Scaffold

The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous therapeutic agents. Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2] The versatility of the pyrazine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective drug candidates.[1] This application note provides a detailed guide to the synthesis and biological activity screening of a promising class of pyrazine derivatives: those derived from 3-Amino-6-chloropyrazine-2-carbaldehyde.

The aldehyde functionality at the 2-position serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and other condensation products. The amino group at the 3-position and the chloro substituent at the 6-position also offer opportunities for further chemical elaboration, allowing for a systematic exploration of the structure-activity relationship (SAR). This guide will detail the synthetic strategy, provide step-by-step protocols for key biological assays, and offer insights into data analysis and interpretation, thereby empowering researchers to effectively explore the therapeutic potential of this compound class.

Synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde Derivatives

The synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde derivatives can be approached through a multi-step synthetic route, commencing from commercially available starting materials. The following proposed pathway is based on established synthetic methodologies for related pyrazine compounds.

Proposed Synthetic Pathway

A plausible synthetic route begins with 3,6-dichloropyrazine, which undergoes selective amination to introduce the amino group at the 3-position. Subsequent functional group transformations can then be employed to install the carbaldehyde at the 2-position, followed by derivatization.

Caption: Proposed synthetic pathway for 3-Amino-6-chloropyrazine-2-carbaldehyde derivatives.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyrazine

This protocol describes the amination of 3,6-dichloropyrazine.

-

Reaction Setup: In a sealed pressure vessel, dissolve 3,6-dichloropyrazine (1.0 eq) in a suitable solvent such as ethanol or dioxane.

-

Amination: Add a solution of aqueous ammonia (excess, e.g., 5-10 eq).

-

Heating: Heat the reaction mixture at a temperature ranging from 100-150 °C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 3-Amino-6-chloropyrazine.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde Derivatives (via Schiff Base Formation)

This protocol details the final derivatization step.

-

Reaction Setup: Dissolve 3-Amino-6-chloropyrazine-2-carbaldehyde (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Addition of Amine: Add the desired primary amine (1.0 - 1.2 eq) to the solution.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-8 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, the Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Biological Activity Screening: Protocols and Methodologies

A tiered screening approach is recommended to efficiently identify and characterize the biological activities of the synthesized derivatives.

Caption: High-throughput screening workflow for 3-Amino-6-chloropyrazine-2-carbaldehyde derivatives.

Antimicrobial Activity Screening

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[3]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Compound Stock Solutions: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Antimicrobial Activity

| Compound ID | Derivative (R-group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| PZD-01 | Phenyl | 32 | 64 | >128 |

| PZD-02 | 4-Chlorophenyl | 16 | 32 | 64 |

| PZD-03 | 4-Methoxyphenyl | 64 | 128 | >128 |

| PZD-04 | 2-Hydroxyphenyl | 8 | 16 | 32 |

| Ampicillin | - | 4 | 8 | N/A |

| Fluconazole | - | N/A | N/A | 8 |

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4][5]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Anticancer Activity

| Compound ID | Derivative (R-group) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |

| PZD-01 | Phenyl | 25.4 | 38.2 | 45.1 |

| PZD-02 | 4-Chlorophenyl | 12.8 | 19.5 | 22.7 |

| PZD-03 | 4-Methoxyphenyl | 48.1 | 62.3 | 75.9 |

| PZD-04 | 2-Hydroxyphenyl | 8.5 | 11.2 | 14.6 |

| Doxorubicin | - | 0.9 | 1.2 | 1.5 |

Mechanism of Action: Kinase Inhibition Assay

Many pyrazine-based anticancer agents function as kinase inhibitors.[6][7] A bioluminescence-based assay can be used to screen for inhibitory activity against a panel of relevant kinases.

Protocol: ADP-Glo™ Kinase Assay (Promega)

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, ATP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction at room temperature for 1 hour to allow for the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP formed, which is correlated with kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value for active compounds.

Caption: General representation of a kinase signaling pathway targeted by pyrazine derivatives.

Trustworthiness: Ensuring Data Integrity and Reproducibility

To ensure the reliability of the screening data, a robust set of controls and validation steps must be implemented.

-

Positive and Negative Controls: In every assay, include appropriate positive (known active compound) and negative (vehicle) controls to validate the assay performance.

-

Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

-

Dose-Response Curves: For active compounds, generate full dose-response curves to accurately determine potency (e.g., IC50 or MIC values).

-

Counter-screens: For hits identified in cell-based assays, perform counter-screens to rule out non-specific cytotoxicity or assay interference.

-

Orthogonal Assays: Confirm hits using a secondary, orthogonal assay that relies on a different detection method or biological principle.

-

Purity of Compounds: Ensure that all synthesized compounds are of high purity (ideally >95%), as impurities can lead to false-positive or false-negative results. Purity should be confirmed by analytical techniques such as HPLC and NMR.

Conclusion

The 3-Amino-6-chloropyrazine-2-carbaldehyde scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic versatility of this core structure allows for the creation of diverse chemical libraries. By employing a systematic and rigorous biological screening cascade, as detailed in these application notes, researchers can effectively identify and characterize compounds with significant antimicrobial and anticancer potential. The integration of robust experimental protocols, careful data analysis, and a commitment to scientific integrity will be paramount in translating these initial findings into viable drug development programs.

References

-

Jain, A. K., & Sharma, S. (2021). A comprehensive review on the synthesis and therapeutic potential of pyrazine derivatives. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Kamal, A., & Kumar, P. (2018). Pyrazine containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 158, 459-482. [Link]

-

Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]

-

Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

-

Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

-

Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

-

Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. [Link]

-

Pyrazine and its derivatives- synthesis and activity-a review. ISSN: 2277–4998. [Link]

-

Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing. [Link]

-

A Flow Cytometry-Based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer. JoVE. [Link]

-

In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. [Link]

-

Bioassays for anticancer activities. PubMed. [Link]

-

Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS. TSI Journals. [Link]

- Synthesis method of 3-amino-6-chloropyridazine.

-

Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. [Link]

-

Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed. [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed. [Link]

-

Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]

-

Organic Synthesis Routes. Organic Synthesis Routes. [Link]

Sources

- 1. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 2. ijbpas.com [ijbpas.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde

Welcome to the technical support guide for the synthesis of 3-Amino-6-chloropyrazine-2-carbaldehyde. This crucial intermediate in pharmaceutical development presents several synthetic challenges. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 3-Amino-6-chloropyrazine-2-carbaldehyde?

A: The most prevalent and scalable route starts from 3-Aminopyrazine-2-carboxylic acid.[1][2][3][4] It is typically a multi-step process involving:

-

Chlorination: Conversion of the pyrazine ring at the 6-position. This is often the most challenging step and can be achieved through various reagents, though it is not a direct chlorination of the starting acid. A more common route involves starting with a precursor that already contains the chloro group.

-

Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive species, such as an acid chloride or an ester. This can be done using reagents like thionyl chloride (SOCl₂) or by forming a methyl ester via Fischer esterification.[1]

-

Reduction: The activated carboxyl group is then selectively reduced to an aldehyde. This requires careful selection of reducing agents to prevent over-reduction to the corresponding alcohol.[5]

Q2: What are the most critical parameters to control during the synthesis?

A: Temperature, stoichiometry, and moisture control are paramount.

-

Temperature: The reduction step is highly exothermic and often requires low temperatures (e.g., -78 °C) to prevent over-reduction and side reactions.[5]

-

Stoichiometry: Precise control of the reducing agent is crucial. Using an excess can lead to the formation of the alcohol byproduct, while an insufficient amount will result in incomplete conversion.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as moisture can quench the reducing agents and hydrolyze intermediates like acid chlorides, leading to low yields.

Q3: How can I effectively monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most common method for real-time monitoring. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting material, intermediate(s), and the final product. Staining with potassium permanganate or visualization under UV light can aid in spot detection. For more precise monitoring and impurity profiling, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Yield of the Final Aldehyde Product

-

Potential Cause A: Incomplete Formation of the Vilsmeier Reagent (if applicable)

-

Explanation: Some synthetic routes may employ a Vilsmeier-Haack type formylation.[6][7][8][9][10] This reaction relies on the formation of a Vilsmeier reagent (e.g., from DMF and POCl₃).[6][7][8][10] If this reagent is not formed correctly due to impure reagents or incorrect stoichiometry, the formylation will fail.

-

Troubleshooting:

-

Ensure that the DMF and POCl₃ are of high purity and are handled under anhydrous conditions.

-

Control the temperature during the formation of the Vilsmeier reagent, as the reaction is exothermic.

-

Confirm the formation of the reagent before adding the pyrazine substrate.

-

-

-

Potential Cause B: Deactivation of the Reducing Agent

-

Explanation: Hydride-based reducing agents are extremely sensitive to moisture. Any water present in the reaction flask, solvents, or reagents will consume the reducing agent, rendering it ineffective.

-

Troubleshooting:

-

Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (N₂ or Ar).

-

Use freshly distilled, anhydrous solvents.

-

Ensure the starting material is completely dry.

-

-

-

Potential Cause C: Inefficient Extraction of the Product

-

Explanation: The product, 3-Amino-6-chloropyrazine-2-carbaldehyde, has moderate polarity. Using an inappropriate extraction solvent may lead to poor recovery from the aqueous workup phase.

-

Troubleshooting:

-

Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane.